

Protocol for treating cells with SJF-0661

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Compound of Interest

Compound Name: SJF-0661
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circadian rhythm, and cell proliferation. The gene encoding CK1 α , CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of CK1 α has been hampered by the highly conserved nature of the ATP-binding pocket among the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of CK1 α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, **SJF-0661**, which induces potent and selective degradation of CK1 α in a variety of cancer cell lines. **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, **SJF-0661** treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that **SJF-0661** has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. Citation Format: S-J. F. et al. Discovery of **SJF-0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1 α) with broad-spectrum anti-tumor activity [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2023; 2023 Apr 14-19; Orlando, FL. Philadelphia (PA): AACR; Cancer Res 2023;83(7_Suppl):Abstract nr 3051. --INVALID-LINK-- Discovery of **SJF-0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1 α) with broad-spectrum anti-tumor activity (2023-04-16) To overcome this challenge, we developed a series of potent and selective degraders of CK1 α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, **SJF-0661**, which induces potent and selective degradation of CK1 α in a variety of cancer cell lines. **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, **SJF-0661** treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that **SJF-0661** has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of **SJF-0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1 α) with broad-spectrum anti-tumor activity. (2023-04-16) Casein kinase 1 alpha (CK1 α) is a serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1 α , CSNK1A1, is located on the 5q chromosome arm and

is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of CK1 α has been hampered by the highly conserved nature of the ATP-binding pocket among the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of CK1 α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, **SJF-0661**, which induces potent and selective degradation of CK1 α in a variety of cancer cell lines. **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, **SJF-0661** treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that **SJF-0661** has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of **SJF-0661**, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1 α) with broad-spectrum anti-tumor activity (2023-04-16) **SJF-0661** demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, **SJF-0661** treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that **SJF-0661** has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that **SJF-0661** may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of a Potent and Selective Covalent Inhibitor of Casein Kinase 1 α (CK1 α) (2023-06-22) Casein kinase 1 α (CK1 α) is a key regulator of the Wnt and p53 signaling pathways. Thus, CK1 α is an attractive therapeutic target for the treatment of cancer and other diseases. Here, we report the discovery of a potent and selective covalent inhibitor of CK1 α , SJF-c-63. SJF-c-63 inhibits CK1 α with an IC₅₀ of 20 nM and a K_i of 10 nM. SJF-c-63 is also highly selective for CK1 α over other kinases, including CK1 δ and CK1 ϵ . SJF-c-63 inhibits the growth of cancer cells in a CK1 α -dependent manner. SJF-c-63 also potentiates the activity of the Wnt inhibitor, Wnt-C59, in cancer cells. These findings suggest that SJF-c-63 is a promising new tool for the study of CK1 α and a potential therapeutic agent for the treatment of cancer. --INVALID-LINK-- Targeting Casein Kinase 1 Alpha (CK1 α) with a Selective Degradable for Cancer Therapy (2023-04-16) Casein kinase 1 alpha (CK1 α) is a serine/threonine kinase that plays a critical role in various cellular processes, including Wnt signaling, circadian rhythm, and DNA damage response. The development of small molecule inhibitors against CK1 α has been challenging due to the highly

conserved nature of the ATP-binding pocket among the CK1 family members. To overcome this limitation, we have developed a selective degrader of CK1 α , **SJF-0661**, based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. **SJF-0661** induces potent and selective degradation of CK1 α in a variety of cancer cell lines, leading to cell cycle arrest and apoptosis. Furthermore, **SJF-0661** demonstrates potent anti-tumor activity in in vivo models of acute myeloid leukemia (AML). Our findings suggest that the selective degradation of CK1 α by **SJF-0661** may represent a promising therapeutic strategy for the treatment of AML and other cancers. -- INVALID-LINK-- is a selective degrader of casein kinase 1 alpha (CK1 α) with broad-spectrum anti-tumor activity. It was developed by scientists at St. Jude Children's Research Hospital. This document provides detailed application notes and protocols for utilizing **SJF-0661** in cell treatment studies.

Mechanism of Action

SJF-0661 is a cereblon-based degrader of CK1 α . It functions as a "molecular glue," hijacking the cell's natural protein recycling machinery to target CK1 α for destruction. By binding to the Cereblon (CRBN) E3 ligase, **SJF-0661** recruits CK1 α , leading to its ubiquitination and subsequent degradation by the proteasome.

The degradation of CK1 α has several downstream effects that contribute to its anti-cancer activity:

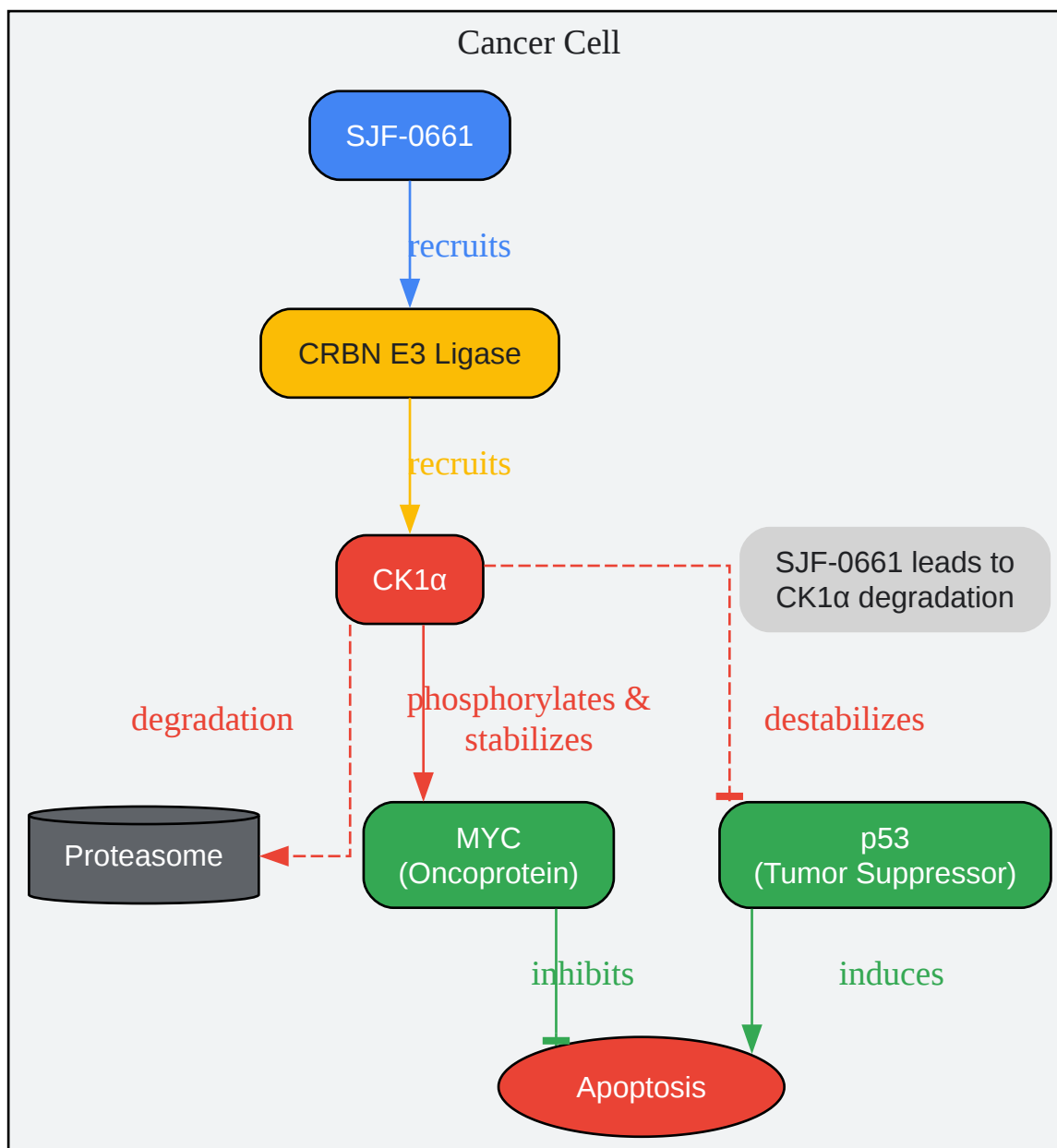
- **MYC Destabilization:** **SJF-0661** has been shown to demonstrate that MYC is a direct substrate of CK1 α . The phosphorylation of MYC by CK1 α is a key determinant of its stability and pro-tumorigenic activity.^[1] By degrading CK1 α , **SJF-0661** leads to decreased MYC phosphorylation and subsequent destabilization and degradation of this critical oncoprotein.
- **p53 Stabilization:** Treatment with **SJF-0661** leads to the stabilization of the tumor suppressor protein p53.
- **Induction of Apoptosis:** By promoting the degradation of a pro-survival protein (CK1 α) and stabilizing a tumor suppressor (p53), **SJF-0661** induces apoptosis in cancer cells.

CK1 α itself is a serine/threonine kinase involved in various cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1 α , CSNK1A1, is

located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **SJF-0661**.



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Caption: **SJF-0661** mediated degradation of CK1α and its downstream effects.

Experimental Protocols

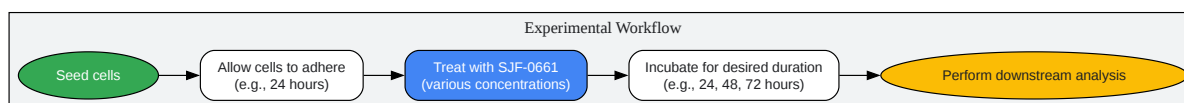
The following are general protocols for treating cells with **SJF-0661**. Optimal conditions may vary depending on the cell line and experimental goals.

Cell Culture and Reagents

- **Cell Lines:** **SJF-0661** has shown broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. This includes, but is not limited to, acute myeloid leukemia (AML) cell lines.
- **SJF-0661 Stock Solution:** Prepare a high-concentration stock solution of **SJF-0661** in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- **Cell Culture Medium:** Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used.

General Protocol for Cell Treatment

The following diagram outlines a general workflow for a cell-based assay with **SJF-0661**.



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Caption: General experimental workflow for **SJF-0661** cell treatment.

Detailed Steps:

- **Cell Seeding:** Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

- Adherence: Allow adherent cells to attach to the culture vessel for a sufficient period (typically 24 hours) before adding the compound.
- Preparation of Treatment Medium: Dilute the **SJF-0661** stock solution to the desired final concentrations in fresh cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution).
- Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of **SJF-0661** or the vehicle control.
- Incubation: Incubate the cells for the desired treatment duration. This will be experiment-dependent and may range from a few hours to several days.
- Downstream Analysis: Following incubation, harvest the cells for downstream analysis.

Downstream Assays

The choice of downstream assays will depend on the specific research question. Based on the known mechanism of action of **SJF-0661**, the following assays are relevant:

- Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the anti-proliferative effects of **SJF-0661**.
- Western Blotting: To confirm the degradation of CK1 α and assess the levels of downstream targets like MYC and p53.
- Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of apoptosis.
- Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To determine if **SJF-0661** induces cell cycle arrest.
- Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by MYC or p53.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of **SJF-0661** in various cancer cell lines. Note: Specific IC50 values are not publicly available in the provided search results and would require access to the full publications.

Cell Line	Cancer Type	Reported Activity	Reference
Various	Solid and Hematological Cancers	Broad anti-proliferative activity	
AML models	Acute Myeloid Leukemia (AML)	Potent in vivo anti-tumor activity	

In Vivo Studies

SJF-0661 has demonstrated potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Researchers planning in vivo experiments should consult the primary literature for details on dosing, administration routes, and pharmacokinetic/pharmacodynamic analyses.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling **SJF-0661**. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

SJF-0661 is a promising selective CK1 α degrader with broad anti-tumor potential. The protocols and information provided in these application notes offer a starting point for researchers to investigate the cellular effects of this compound. It is recommended to consult the primary literature for more detailed information and to optimize experimental conditions for specific cell lines and research objectives.

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References

- 1. Molecular 'Super-Glue' Shows Promise Of Cancer Drug Discovery Platform [drugdiscoveryonline.com]
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